molecular formula C6H2Cl2N2 B128884 3,5-Dichloro-4-pyridinecarbonitrile CAS No. 153463-65-1

3,5-Dichloro-4-pyridinecarbonitrile

Cat. No.: B128884
CAS No.: 153463-65-1
M. Wt: 173 g/mol
InChI Key: MUHBRCUFWMUBNP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-pyridinecarbonitrile is a chemical compound with the molecular formula C6H2Cl2N2 and a molecular weight of 173 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-pyridinecarbonitrile can be synthesized from 3,5-dichloro-4-formyl pyridine. The synthesis involves the reaction of 3,5-dichloro-4-formyl pyridine with a suitable reagent to introduce the nitrile group . The reaction conditions typically include the use of a solvent, such as acetonitrile, and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-pyridinecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or acetonitrile .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,5-dichloro-4-pyridinecarbonitrile include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties.

Properties

IUPAC Name

3,5-dichloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHBRCUFWMUBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456526
Record name 3,5-Dichloro-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153463-65-1
Record name 3,5-Dichloro-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloropyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product from Example 1A (2.1 g, 11 mmol) in POCl3 (25 mL) was stirred at reflux overnight, allowed to cool to room temperature, poured onto ice, and extracted with ethyl acetate. The organic extract was dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure to give 1.2 g of the title compound. 1H NMR (300 MHz, DMSO-D6) δ ppm 8.96 (s, 2H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3,5-Dichloro-4-pyridinecarbonitrile considered a valuable reagent in organic synthesis?

A1: this compound serves as a multisite substrate for carbon nucleophiles. [, ] This means it can react with various carbon-based molecules at multiple positions, making it a versatile building block for constructing more complex molecules. This versatility is particularly useful in synthesizing biologically active compounds and their analogs. []

Q2: Can you provide an example of how this compound has been utilized in the development of pharmaceutical compounds?

A2: Researchers have successfully employed this compound as a key reagent in the synthesis of inhibitors targeting copper-containing amine oxidases. [] These enzymes play crucial roles in various biological processes, and their dysregulation has been linked to several diseases. The ability to modify this compound allows for the fine-tuning of the inhibitor's properties, potentially leading to more effective therapeutics.

Q3: Where can I find more information about the reactivity of this compound with carbon nucleophiles?

A3: The paper titled "this compound: A Multisite Substrate for Carbon Nucleophiles" delves deeper into this topic. [, ] It explores the specific reaction pathways and the factors influencing the regioselectivity of these reactions, offering valuable insights for researchers interested in leveraging this compound's reactivity.

  1. This compound: A Multisite Substrate for Carbon Nucleophiles.
  2. This compound as a Key Reagent in a Synthesis of Copper Containing Amine Oxidase Inhibitors.
  3. This compound: A Multisite Substrate for Carbon Nucleophiles.

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